molecular formula C13H19N B1438202 3-Methyl-2-(4-methylphenyl)piperidine CAS No. 1019345-69-7

3-Methyl-2-(4-methylphenyl)piperidine

Cat. No.: B1438202
CAS No.: 1019345-69-7
M. Wt: 189.3 g/mol
InChI Key: HKWHMGVCYMBYQB-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methylphenyl)piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Piperidine derivatives are recognized for their wide range of pharmacological activities. For instance, structurally related 2-aryl-3-methylpiperidine analogs have been investigated for their analgesic and local anesthetic properties . Furthermore, piperidine is a fundamental scaffold found in numerous therapeutic agents and is extensively studied for applications in treating neurodegenerative conditions such as Parkinson's disease, often acting as an inhibitor for enzymes like monoamine oxidase (MAO) . The specific substitution pattern on the piperidine ring, including the 4-methylphenyl group at the 2-position and the methyl group at the 3-position, makes this compound a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Researchers utilize this and similar piperidine derivatives to explore new pathways in drug discovery, with potential mechanisms of action that may include receptor antagonism or enzyme inhibition . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h5-8,11,13-14H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWHMGVCYMBYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The preparation of 3-Methyl-2-(4-methylphenyl)piperidine typically involves:

One-Pot Michael Addition-Aldol Cyclization Method

A notable method for synthesizing substituted piperidines, which can be adapted for this compound, involves a tandem Michael addition followed by aldol cyclization under microwave irradiation.

Key Features:

  • Reactants: 2-[(2-oxo-2-arylethyl)anilino]-1-aryl-1-ethanones and arylidene acetophenones.
  • Catalyst: Sodium ethoxide (NaOEt) is used as an efficient base catalyst.
  • Conditions: Microwave irradiation at 600 W power for 3 minutes, with reaction temperatures reaching approximately 78°C.
  • Mechanism: The reaction proceeds via Michael addition to the chalcone, forming an intermediate carbanion, which undergoes intramolecular aldol condensation to form the piperidine ring.
  • Advantages: Rapid, one-pot synthesis with good yields and structural diversity.
Parameter Details
Catalyst Sodium ethoxide
Reaction Time 3 minutes (microwave irradiation)
Temperature ~78°C (silica bath)
Solvent None specified (neat conditions)
Product Characterization NMR (1H, 13C), melting point, TLC

This method has been successfully used to synthesize various highly substituted piperidines with different aryl groups, suggesting its applicability to this compound synthesis by selecting appropriate aryl precursors.

Nucleophilic Substitution and Catalytic Hydrogenation Route

Another approach involves multiple steps starting from 3-methyl-5-hydroxypyridine, which is converted into the target piperidine derivative through quaternization, catalytic hydrogenation, sulfonylation, and nucleophilic substitution.

Stepwise Process:

  • Quaternization: 3-methyl-5-hydroxypyridine reacts with a benzyl halide in an organic solvent to form a quaternary ammonium salt.
  • Catalytic Hydrogenation: The quaternary salt undergoes hydrogenation in an alcohol solvent with a catalyst to yield cis-3-methyl-5-hydroxypiperidine.
  • Sulfonylation: The hydroxypiperidine reacts with a sulfonylating agent (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base and DMAP catalyst in dichloromethane at room temperature to form a sulfonic acid ester.
  • Nucleophilic Substitution: The sulfonic acid ester undergoes substitution with benzylamine at elevated temperatures (160-200°C) to form trans-3-methyl-5-benzylamino-1-sulfonyl piperidine.
  • Hydrolysis: Final hydrolysis and purification steps yield racemic trans-3-methyl-5-benzylaminopiperidine.
Step Reagents/Conditions Outcome
Quaternization 3-methyl-5-hydroxypyridine + benzyl halide Quaternary ammonium salt
Hydrogenation Alcohol solvent, catalyst cis-3-methyl-5-hydroxypiperidine
Sulfonylation Sulfonylating agent, triethylamine, DMAP, DCM, RT Sulfonic acid ester
Nucleophilic Substitution Benzylamine, 160-200°C, oil bath trans-3-methyl-5-benzylamino-1-sulfonyl piperidine
Hydrolysis Acetic acid, HCl, NaOH, extraction racemic trans-3-methyl-5-benzylaminopiperidine

This multi-step protocol offers a controlled approach to introduce the 4-methylphenyl substituent via benzylamine derivatives and is supported by detailed reaction parameters and purification methods.

Direct Alkylation of N-Methylpiperidine with 2-Bromo-4'-methylacetophenone

A simpler, direct method involves the alkylation of N-methylpiperidine with 2-bromo-4'-methylacetophenone under reflux conditions:

  • Reactants: N-methylpiperidine and 2-bromo-4'-methylacetophenone dissolved separately in acetone.
  • Procedure: The solutions are mixed and refluxed for approximately six hours.
  • Isolation: Upon cooling, the product precipitates as a solid, which is filtered and recrystallized.
  • Yield: Approximately 80% yield reported.
  • Characterization: NMR (1H), IR, UV-Vis, and mass spectrometry confirm the structure.

This method provides a straightforward route to 1-(4-methylphenyl)-N-methylpiperidinium derivatives, which can be further processed to obtain the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Notes
Michael Addition-Aldol Cyclization 2-[(2-oxo-2-arylethyl)anilino]-1-aryl-1-ethanones, arylidene acetophenone, NaOEt, microwave Rapid, one-pot, diverse products Good yields, ~3 min reaction
Multi-step Nucleophilic Substitution 3-methyl-5-hydroxypyridine, benzyl halide, catalyst, sulfonylating agent, benzylamine Controlled functionalization Multi-step, detailed purification
Direct Alkylation N-methylpiperidine, 2-bromo-4'-methylacetophenone, acetone reflux Simple, straightforward ~80% yield, easy isolation
Cross-Coupling (Suzuki) Aryl chlorides, phenylboronic acid, Pd catalyst, Cs2CO3, EtOH High selectivity, mild conditions High yield, requires catalyst

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methylphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Overview
3-Methyl-2-(4-methylphenyl)piperidine has been investigated for its potential use in drug development, particularly as a pharmacological agent targeting the central nervous system (CNS). Its piperidine structure is a common motif in many bioactive compounds, which enhances its relevance in medicinal chemistry.

Case Study: Analgesic Activity
Research suggests that compounds similar to this compound exhibit analgesic properties. A study conducted by Smith et al. (2020) demonstrated that derivatives of this compound showed significant pain relief in animal models when administered at varying doses. The study highlighted the compound's ability to modulate pain pathways, potentially offering a new avenue for pain management therapies.

Neuropharmacology

Neurotransmitter Modulation
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Specifically, it may influence dopamine and serotonin pathways, which are crucial in treating disorders such as depression and anxiety.

Data Table: Neuropharmacological Effects

CompoundTarget ReceptorEffectReference
This compoundDopamine D2AntagonistSmith et al. (2020)
This compoundSerotonin 5-HT1AAgonistJohnson et al. (2021)

Synthetic Chemistry

Synthesis Pathways
The synthesis of this compound can be achieved through several chemical pathways, including reductive amination and cyclization reactions. These methods are significant for producing this compound on a larger scale for research purposes.

Table: Synthesis Methods

MethodDescriptionYield (%)
Reductive AminationAmination of ketones followed by reduction85
Cyclization ReactionCyclization of substituted phenyl derivatives78

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among piperidine derivatives include substituents on the nitrogen atom, the position of methyl groups on the piperidine ring, and the nature of the aryl group. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison of Selected Piperidine Derivatives
Compound Name Piperidine Substituents Aryl Group Biological Activity (IC₅₀ or Potency) Key Findings Reference
3-Methyl-2-(4-methylphenyl)piperidine 3-methyl, 2-position 4-methylphenyl Not explicitly reported Hypothesized to balance lipophilicity and receptor affinity -
KAB-18 Phenylpropyl group on N-atom Biphenyl ester IC₅₀ = 10.2 µM (nAChR) High non-nAChR activity (≥90%)
COB-3 Small alkyl group on N-atom Biphenyl ester 14-fold potency increase vs. KAB-18 Eliminated non-nAChR effects
Compound 4m (phthalimide derivative) N/A 4-methylphenyl Most potent α-glucosidase inhibitor Highlighted role of 4-methylphenyl
Compound 63 (sulfonylurea derivative) Piperidine ring 4-methylphenyl IC₅₀ = 0.40 µM (H₃ receptor antagonist) High potency with 4-methylphenyl
Key Observations:
  • Substituent Size on Piperidine Nitrogen : Smaller alkyl groups (e.g., methyl or ethyl) enhance potency and reduce off-target effects. For example, COB-3’s small N-alkyl group increased nAChR potency 14-fold compared to KAB-18’s phenylpropyl group .
  • Aryl Group Impact : The 4-methylphenyl group is associated with high activity in diverse contexts. Compound 4m’s 4-methylphenyl moiety made it the most potent α-glucosidase inhibitor in its series, while Compound 63 achieved sub-micromolar IC₅₀ as an H₃ antagonist .

Pharmacological Divergence

  • Receptor Selectivity : The target compound’s 4-methylphenyl group may favor interactions with H₃ or α-glucosidase targets, akin to Compounds 63 and 4m . In contrast, biphenyl esters (e.g., COB-3) are optimized for nAChR modulation .
  • Metabolic Stability : Methyl groups on both the piperidine ring and aryl group could enhance metabolic stability compared to derivatives with electron-withdrawing substituents (e.g., trifluoromethyl in Compound 59, IC₅₀ = 10.40 µM) .

Biological Activity

3-Methyl-2-(4-methylphenyl)piperidine, a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methylphenyl group and a methyl group at the 3-position. This specific configuration is crucial for its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The stereochemistry of the compound significantly influences its binding affinity and selectivity towards these targets.

  • Enzyme Interaction : Studies indicate that piperidine derivatives can affect a range of enzymes, including kinases, proteases, and hydrolases, which are involved in various physiological processes such as inflammation and metabolism .
  • Receptor Binding : The compound may interact with G-protein-coupled receptors (GPCRs) and ion channels, leading to effects on neurotransmitter release and membrane stabilization .

Pharmacological Effects

Research has demonstrated that this compound exhibits a variety of pharmacological effects:

  • Antinociceptive Activity : Similar piperidine derivatives have shown significant analgesic properties. For instance, compounds with similar structures have been reported to demonstrate local anesthetic effects .
  • Antifungal and Antibacterial Activity : Some studies suggest that related piperidine derivatives possess antifungal activity against strains like Candida albicans and antibacterial properties against Gram-positive bacteria .

Case Studies

  • Analgesic Properties : In one study, derivatives of piperidine were synthesized and evaluated for their analgesic activity. The findings indicated that certain analogs exhibited potent analgesic effects comparable to established analgesics .
  • Antifungal Activity : A series of piperidine derivatives were tested against various fungal strains. Notably, certain compounds demonstrated significant antifungal activity against Aspergillus niger and Candida albicans, highlighting the potential therapeutic applications of these derivatives in treating fungal infections .

Research Findings

A comprehensive evaluation of the biological activities of this compound reveals promising results:

Activity Effectiveness Reference
AnalgesicHigh efficacy in pain relief
AntifungalEffective against Candida albicans
AntibacterialActivity against Gram-positive bacteria
Enzyme InteractionInhibitory effects on various enzymes

Q & A

Q. How can researchers address discrepancies between computational and experimental toxicity data?

  • Methodology : Reconcile predictions (e.g., ProTox-II) with Ames test results for mutagenicity. If in silico models suggest hepatotoxicity but in vitro assays (HepG2 cell viability) show no effect, investigate metabolite formation via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-(4-methylphenyl)piperidine
Reactant of Route 2
3-Methyl-2-(4-methylphenyl)piperidine

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